molecular formula C20H33NO2 B13089858 tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate

tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate

Cat. No.: B13089858
M. Wt: 319.5 g/mol
InChI Key: XDNOTRXTVMCJBT-UHFFFAOYSA-N
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Description

tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of tert-butyl groups and a tolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl tert-butyl(4-(m-tolyl)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, alcohols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl tert-butyl(4-(m-tolyl)butyl)carbamate is used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound may be used as a reagent for the modification of biomolecules. It can be employed in the synthesis of biologically active compounds and the study of enzyme-catalyzed reactions.

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on their use as drug candidates or as intermediates in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl tert-butyl(4-(m-tolyl)butyl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl benzyl(4-hydroxybutyl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate

Comparison:

  • tert-Butyl carbamate: This compound is simpler in structure and is often used as a protecting group in organic synthesis.
  • tert-Butyl benzyl(4-hydroxybutyl)carbamate: This compound contains a benzyl group and a hydroxybutyl group, making it useful in different synthetic applications.
  • tert-Butyl (4-bromobutyl)carbamate: This compound contains a bromobutyl group, which allows for further functionalization through substitution reactions.

Uniqueness: tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate is unique due to the presence of both tert-butyl and tolyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

tert-butyl N-tert-butyl-N-[4-(3-methylphenyl)butyl]carbamate

InChI

InChI=1S/C20H33NO2/c1-16-11-10-13-17(15-16)12-8-9-14-21(19(2,3)4)18(22)23-20(5,6)7/h10-11,13,15H,8-9,12,14H2,1-7H3

InChI Key

XDNOTRXTVMCJBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCCN(C(=O)OC(C)(C)C)C(C)(C)C

Origin of Product

United States

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